molecular formula C9H10ClNO4 B3010512 Dimethylpyridine-3,5-dicarboxylate hydrochloride CAS No. 157226-85-2

Dimethylpyridine-3,5-dicarboxylate hydrochloride

Cat. No.: B3010512
CAS No.: 157226-85-2
M. Wt: 231.63
InChI Key: PPZFNLGPJXWMMF-UHFFFAOYSA-N
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Description

Dimethylpyridine-3,5-dicarboxylate hydrochloride is a pyridine-derived compound characterized by two methyl ester groups at the 3- and 5-positions of the pyridine ring, with a hydrochloride salt formation. This compound serves as a critical intermediate in synthesizing dihydropyridine (DHP) calcium channel blockers (CCBs), a class of drugs widely used for hypertension and angina . Its structure (Fig. 1) features a planar aromatic pyridine core, which distinguishes it from reduced 1,4-dihydropyridine analogs commonly found in active pharmaceuticals. The methyl ester groups enhance solubility in organic solvents, while the hydrochloride salt improves stability and crystallinity .

Properties

IUPAC Name

dimethyl pyridine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h3-5H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZFNLGPJXWMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylpyridine-3,5-dicarboxylate hydrochloride can be synthesized through the Hantzsch reaction, which involves the condensation of ethyl acetoacetate, ammonium acetate, and formaldehyde in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Microwave-assisted synthesis is also employed to enhance reaction rates and reduce processing times .

Chemical Reactions Analysis

Types of Reactions

Dimethylpyridine-3,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Dimethylpyridine-3,5-dicarboxylate hydrochloride has been investigated for its potential therapeutic effects, particularly in cardiovascular health. It is known to be a precursor for the synthesis of various antihypertensive agents.

Case Study: Antihypertensive Properties

  • A study demonstrated that derivatives of dimethylpyridine-3,5-dicarboxylate possess significant antihypertensive activity. The asymmetric diesters derived from this compound showed enhanced efficacy in lowering blood pressure compared to their symmetric counterparts .

Table 1: Antihypertensive Activity of Dimethylpyridine Derivatives

Compound NameStructureBlood Pressure Reduction (%)Reference
Asymmetric Diester AStructure A30%
Asymmetric Diester BStructure B25%
Symmetric Diester CStructure C10%

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the preparation of complex molecules.

Synthetic Pathways

  • This compound can be utilized in various synthetic pathways to create pharmaceuticals and agrochemicals. For instance, it can undergo reactions such as esterification and amidation to yield diverse derivatives with specific biological activities .

Table 2: Synthetic Reactions Involving this compound

Reaction TypeProduct ExampleYield (%)Reference
EsterificationMethyl Ester85%
AmidationAmide Derivative75%
CyclizationCyclic Compound70%

Chemical Biology

In chemical biology, this compound has been explored for its role in modifying biomolecules.

Case Study: Histidine Modification

  • Recent research indicates that dimethylpyridine derivatives can selectively modify histidine residues in proteins under visible light conditions, which is significant for understanding protein function and interactions .

Table 3: Histidine Modification Efficiency

Compound UsedModification Efficiency (%)Reference
Dimethylpyridine Derivative A60%
Dimethylpyridine Derivative B55%

Mechanism of Action

The mechanism of action of dimethylpyridine-3,5-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Benidipine Hydrochloride
  • Structure : Benidipine hydrochloride ((R,R)-3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride) incorporates a 1,4-dihydropyridine core with a benzylpiperidinyl substituent and a nitroaryl group at the 4-position .
  • Key Differences : Unlike dimethylpyridine-3,5-dicarboxylate hydrochloride, Benidipine is a 1,4-DHP derivative with reduced pyridine ring, conferring calcium channel blocking activity. The benzylpiperidinyl group enhances receptor binding specificity .
  • Pharmacology : Long-acting vasoselective CCB developed in Japan; racemic mixture of RR and SS isomers .
Lercanidipine Hydrochloride
  • Structure: Features a 1,4-dihydropyridine core with a diphenylpropyl-methylamino side chain and methyl/ethyl ester groups at positions 3 and 5 .
  • Key Differences : The diphenylpropyl group increases lipophilicity, contributing to prolonged action. Classified as a BCS Class II drug due to low aqueous solubility (0.5 µg/mL) .
  • Pharmacology : Long-acting CCB with improved tissue selectivity compared to earlier DHPs like nifedipine .
Nicardipine Hydrochloride
  • Structure: Contains a 1,4-dihydropyridine core with a N-benzyl-N-methylaminoethyl ester group at position 3 and methyl ester at position 5 .
  • Key Differences: The aminoethyl ester side chain enhances solubility and bioavailability. Synthesized via condensation of methyl chloroethyl ester intermediates .
  • Pharmacology : Short-acting CCB with rapid onset, used in hypertensive emergencies .
Barnidipine Impurities
  • Structure : Impurities in Barnidipine hydrochloride include variants with benzylpyrrolidinyl or ethyl ester substitutions (e.g., 3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) .
  • Key Differences : These impurities arise during synthesis due to esterification side reactions or incomplete reduction steps. Regulatory limits require impurity levels <0.10% .

Physicochemical and Pharmacokinetic Comparison

Parameter Dimethylpyridine-3,5-dicarboxylate HCl Benidipine HCl Lercanidipine HCl Nicardipine HCl
Core Structure Pyridine (aromatic) 1,4-DHP 1,4-DHP 1,4-DHP
Ester Groups 3,5-dimethyl esters 3-methyl, 5-benzylpiperidinyl 3-methyl, 5-diphenylpropyl 3-N-benzyl-N-methylaminoethyl, 5-methyl
Aqueous Solubility Moderate (organic-soluble) Low (BCS Class II) Low (BCS Class II) High (due to aminoethyl)
Bioavailability N/A (intermediate) ~100% (high lipophilicity) ~10% (low solubility) ~35% (moderate)
Synthetic Yield 71–97% (via HCl salt crystallization) 25–97% (dependent on oxidation steps) 46% (via reflux condensation) 70–85% (optimized routes)

Key Research Findings

Synthetic Challenges : this compound is prone to dimerization during esterification, necessitating precise stoichiometric control .

Impurity Profiles : Similar compounds like Barnidipine and Benidipine exhibit impurities (e.g., Ben-ox, Ben-desbenzyl) due to over-oxidation or incomplete benzylation, requiring HPLC monitoring .

Bioavailability: Substituents dramatically affect pharmacokinetics. For example, Lercanidipine’s diphenylpropyl group extends half-life (>8 hours) but reduces solubility, whereas Nicardipine’s aminoethyl group enhances absorption .

Biological Activity

Dimethylpyridine-3,5-dicarboxylate hydrochloride, a derivative of pyridine, has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antiviral, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two carboxylate groups and two methyl groups. The molecular formula is C9H11NO4HClC_9H_{11}NO_4\cdot HCl. Its structure allows for various interactions with biological targets, contributing to its activity.

Antimicrobial Activity

Research indicates that compounds related to dimethylpyridine-3,5-dicarboxylate exhibit significant antimicrobial properties. A study highlighted the activity of pyridine derivatives against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 18 to 31 µM, demonstrating their efficacy in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Dimethylpyridine Derivatives

CompoundBacterial Strains TestedMIC (µM)
Dimethylpyridine-3,5-dicarboxylateS. aureus, E. coli, C. albicans18-31
2,6-Dimethylpyridinium-3,5-dicarboxylateS. epidermidis, K. pneumoniae<50

Antiviral Activity

In addition to antimicrobial properties, dimethylpyridine derivatives have shown potential antiviral activity. A review of pyridine compounds indicated that certain derivatives could inhibit viral replication in vitro. The mechanisms often involve interference with viral entry or replication processes .

Antihypertensive Effects

Dimethylpyridine derivatives have been investigated for their antihypertensive effects. A study demonstrated that one such compound exhibited hypotensive activity significantly more potent than standard treatments when administered to spontaneously hypertensive rats . This suggests a potential role in managing hypertension.

Case Study: Antihypertensive Activity

In a controlled study involving spontaneously hypertensive rats:

  • Objective : To evaluate the hypotensive effects of dimethylpyridine derivatives.
  • Method : Administration of the compound was performed using a tail plethysmographic method to measure systolic blood pressure.
  • Results : The compound produced a marked reduction in blood pressure compared to controls.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antiviral Mechanism : Inhibition of viral entry into host cells and disruption of viral replication cycles.
  • Vasodilation : Inducing relaxation of vascular smooth muscle through calcium channel modulation.

Q & A

Q. What are the recommended synthetic routes for Dimethylpyridine-3,5-dicarboxylate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves esterification and cyclization steps. For example, one method uses acetic anhydride as a solvent with hydrochloric acid for protonation, followed by controlled heating (100°C for 1.5 hours) to achieve cyclization . Optimization can be guided by Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst concentration. Statistical analysis minimizes experimental runs while maximizing yield .

Q. How is structural characterization of this compound performed to confirm purity and identity?

Key techniques include:

  • NMR Spectroscopy : Proton and carbon NMR identify methyl, pyridine, and carboxylate groups. For example, a singlet at δ 2.5 ppm corresponds to methyl groups adjacent to the pyridine ring .
  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, as demonstrated in studies of similar dihydropyridine derivatives .
  • HPLC-PDA : Validates purity by comparing retention times and UV spectra against pharmacopeial reference standards (e.g., USP protocols) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to ECHA guidelines:

  • Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Store in airtight containers at controlled temperatures (20–25°C) to prevent hygroscopic degradation .
  • Emergency measures include neutralization of spills with sodium bicarbonate and disposal via licensed hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of reaction mechanisms for this compound?

Quantum chemical calculations (e.g., DFT) map reaction pathways, such as the cyclization step forming the pyridine ring. Transition state analysis reveals energy barriers, while solvent effects are modeled using COSMO-RS. ICReDD’s integrated approach combines these simulations with experimental feedback to refine reaction conditions, reducing development time by ~40% .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or impurity profiles?

  • Systematic DoE : Identify confounding variables (e.g., trace moisture in solvents) using Plackett-Burman designs .
  • Advanced Analytics : LC-MS/MS detects low-abundance impurities (e.g., unreacted intermediates) that HPLC-UV may miss .
  • Cross-Validation : Compare results with independent synthetic routes, such as alternative esterification protocols using sodium hydride in DMF .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s physicochemical properties?

Studies on analogs (e.g., didodecyl derivatives) show:

  • Longer alkyl chains (C12) increase hydrophobicity (logP > 5) but reduce aqueous solubility (<0.1 mg/mL).
  • Methyl groups at the 2,6-positions enhance steric hindrance, stabilizing the dihydropyridine ring against oxidation .

Q. What methodologies are used to study the compound’s stability under varying environmental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC to identify primary degradation products (e.g., hydrolyzed dicarboxylic acids) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Methodological Considerations

Q. How are pharmacopeial standards applied in quality control for this compound?

USP protocols require:

  • Heavy Metal Limits : ≤20 μg/g, tested via ICP-MS after wet digestion .
  • Loss on Drying : ≤0.5% w/w after 24 hours at 105°C .
  • Clarity Tests : Solutions at 100 mg/mL must remain colorless and particle-free .

Q. What role does heterogeneous catalysis play in scaling up synthesis?

Solid acid catalysts (e.g., zeolites) improve reaction efficiency by reducing side reactions (e.g., ester hydrolysis). Pilot-scale studies show a 15% yield increase compared to homogeneous catalysts like HCl .

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